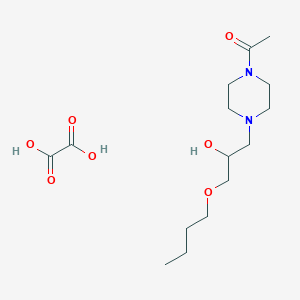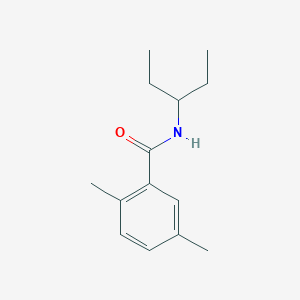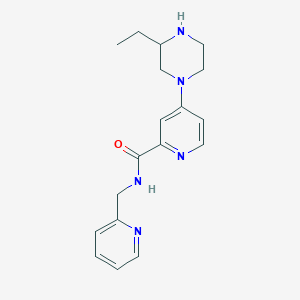
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt), also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ABPP is a salt form of a propanolamine derivative that has been synthesized through a specific method.
Mecanismo De Acción
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) covalently modifies the active site of enzymes by forming a covalent bond with the nucleophilic residues in the active site. This modification results in the inhibition of enzyme activity, allowing for the identification and quantification of active enzymes in a given sample. 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has been shown to be a reversible inhibitor, meaning that the inhibition can be reversed by removing the compound from the sample.
Biochemical and Physiological Effects:
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has been shown to have a specific effect on the activity of enzymes in biological systems. The inhibition of enzyme activity by 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) can result in a wide range of biochemical and physiological effects, depending on the specific enzyme being studied. For example, the inhibition of proteases by 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) can result in the accumulation of protein substrates, leading to changes in cellular signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has several advantages for lab experiments, including its high specificity for enzyme activity, its reversible inhibition, and its ability to be applied in a wide range of biological systems. However, there are also limitations to the use of 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt), including the potential for off-target effects and the need for specific instrumentation to detect and quantify enzyme activity.
Direcciones Futuras
There are several future directions for the use of 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) in scientific research. One potential direction is the development of new 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) analogs with improved specificity and sensitivity for enzyme activity. Another direction is the application of 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) in new biological systems, including in vivo models and clinical samples. Additionally, the combination of 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) with other chemical probes and imaging techniques may provide new insights into the activity of enzymes in complex biological systems.
Métodos De Síntesis
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) is synthesized through a specific method that involves the reaction of 4-acetyl-1-piperazine with 3-butoxy-2-propanol in the presence of ethanedioic acid. The resulting compound is then purified and converted into its salt form. This synthesis method has been reported to yield high purity 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) with good yields.
Aplicaciones Científicas De Investigación
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has been widely used as a chemical probe to study the activity of enzymes in complex biological systems. 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) is a reversible inhibitor that covalently modifies the active site of enzymes, allowing for the identification and quantification of active enzymes in a given sample. 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has been used to study a wide range of enzymes, including proteases, kinases, and phosphatases, and has been applied in various biological systems, including cells, tissues, and whole organisms.
Propiedades
IUPAC Name |
1-[4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3.C2H2O4/c1-3-4-9-18-11-13(17)10-14-5-7-15(8-6-14)12(2)16;3-1(4)2(5)6/h13,17H,3-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEOUPBTBXJHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C(=O)C)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-(4-{[(3-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5311277.png)

![2-({[(4-chlorophenyl)thio]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B5311286.png)


![3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5311315.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5311323.png)


![ethyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5311342.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311355.png)
![N-(2-bromophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5311363.png)
![N-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5311364.png)
![ethyl 4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5311369.png)